N-phenylpiperidin-4-amine hydrochloride N-phenylpiperidin-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1193388-65-6
VCID: VC2806258
InChI: InChI=1S/C11H16N2.ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;/h1-5,11-13H,6-9H2;1H
SMILES: C1CNCCC1NC2=CC=CC=C2.Cl
Molecular Formula: C11H17ClN2
Molecular Weight: 212.72 g/mol

N-phenylpiperidin-4-amine hydrochloride

CAS No.: 1193388-65-6

Cat. No.: VC2806258

Molecular Formula: C11H17ClN2

Molecular Weight: 212.72 g/mol

* For research use only. Not for human or veterinary use.

N-phenylpiperidin-4-amine hydrochloride - 1193388-65-6

Specification

CAS No. 1193388-65-6
Molecular Formula C11H17ClN2
Molecular Weight 212.72 g/mol
IUPAC Name N-phenylpiperidin-4-amine;hydrochloride
Standard InChI InChI=1S/C11H16N2.ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;/h1-5,11-13H,6-9H2;1H
Standard InChI Key KYEQTUIXZSWQKQ-UHFFFAOYSA-N
SMILES C1CNCCC1NC2=CC=CC=C2.Cl
Canonical SMILES C1CNCCC1NC2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structural Properties

N-phenylpiperidin-4-amine hydrochloride is characterized by a piperidine ring with an aniline group attached at the 4-position and exists as a hydrochloride salt. The compound has a molecular formula of C₁₁H₁₇ClN₂ and a molecular weight of 212.72 g/mol . Its structure consists of a phenyl ring bonded to a nitrogen atom that connects to the 4-position of a piperidine ring, with the addition of a hydrochloride group.

The chemical identity of this compound is defined by several key identifiers as detailed in Table 1:

PropertyValue
IUPAC NameN-phenylpiperidin-4-amine hydrochloride
CAS Number1193388-65-6
Molecular FormulaC₁₁H₁₇ClN₂
Molecular Weight212.72 g/mol
Exact Mass212.1080262 Da
InChIInChI=1S/C11H16N2.ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;/h1-5,11-13H,6-9H2;1H
InChI KeyKYEQTUIXZSWQKQ-UHFFFAOYSA-N
Canonical SMILESC1CNCCC1NC2=CC=CC=C2.Cl
HS Code2933399090

Table 1: Chemical identification parameters for N-phenylpiperidin-4-amine hydrochloride

Physical and Chemical Properties

The compound possesses specific physicochemical properties that influence its behavior in various chemical and biological environments. These properties are crucial for understanding its potential applications and interactions with biological systems.

PropertyValue
Physical StateSolid
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Topological Polar Surface Area24.1 Ų
Complexity135
Heavy Atom Count14
Formal Charge0

Table 2: Physicochemical properties of N-phenylpiperidin-4-amine hydrochloride

Relation to Other Compounds

N-phenylpiperidin-4-amine hydrochloride is the salt form of the parent compound N-phenylpiperidin-4-amine (4-anilinopiperidine), which has the CAS number 23056-29-3 . The parent compound is structurally significant as it represents a key scaffold in medicinal chemistry, particularly in the development of analgesics and other pharmaceutically active compounds.

Structural Relationship to Opioid Compounds

The structural backbone of N-phenylpiperidin-4-amine is present in several opioid analgesics, most notably in the 4-anilidopiperidine class of compounds such as fentanyl derivatives . The 4-anilidopiperidine structure serves as a pharmacophore that interacts with opioid receptors, particularly the μ-opioid receptor, contributing to the analgesic effects of these compounds .

This structural relationship places N-phenylpiperidin-4-amine hydrochloride in a significant position within pharmaceutical chemistry, as it may serve as a potential building block for the synthesis of novel analgesics with possibly improved pharmacological profiles .

Biological Activity

Research findings indicate that N-phenylpiperidin-4-amine hydrochloride exhibits notable biological activities that warrant further investigation.

Antimicrobial Properties

The compound has demonstrated antimicrobial properties, particularly against Gram-positive bacteria. This activity suggests potential applications in the development of new antimicrobial agents, especially at a time when antibiotic resistance is an increasing concern in healthcare.

Research Applications

N-phenylpiperidin-4-amine hydrochloride has several important applications in scientific research and pharmaceutical development.

Analytical Reference Standard

The compound serves as an analytical reference standard in scientific research, particularly in studies involving opioid analgesics and related compounds . This application is essential for ensuring the quality and accuracy of analytical methods used in pharmaceutical analysis and forensic toxicology.

Precursor in Organic Synthesis

As a precursor in organic synthesis, N-phenylpiperidin-4-amine hydrochloride plays a crucial role in the development of more complex molecules with potential pharmaceutical applications . Its relatively simple structure with specific functional groups makes it a valuable building block for the synthesis of bioactive compounds.

Neurochemical Studies

The compound has applications in neurochemical studies, particularly in research related to pain management and opioid receptor systems. Understanding the interaction of N-phenylpiperidin-4-amine derivatives with neurological systems contributes to the development of novel therapeutic approaches for pain and other neurological conditions.

Regulatory Status and Control Measures

The structural relationship between N-phenylpiperidin-4-amine hydrochloride and compounds used in the synthesis of potent opioids like fentanyl has led to regulatory attention.

International Control Status

Related compounds in the 4-anilinopiperidine family are listed in international control documents for precursors used in the illicit manufacture of narcotic drugs . Specifically, 4-anilino-N-phenethylpiperidine (ANPP) is listed in Table I of the 1988 United Nations Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances .

The parent compound, 4-anilinopiperidine, is closely monitored due to its potential role in the synthesis of fentanyl and fentanyl analogues, which are powerful opioid analgesics subject to misuse .

Future Research Directions

Research into N-phenylpiperidin-4-amine hydrochloride and related compounds continues to evolve, with several promising directions:

Development of Novel Analgesics

The structural features of N-phenylpiperidin-4-amine provide a foundation for designing new analgesics with potentially improved safety profiles. Research suggests that modifications to the basic 4-anilidopiperidine scaffold may lead to compounds with reduced side effects while maintaining analgesic efficacy .

Multi-target Drug Design

Recent approaches in drug design involve developing compounds that interact with multiple targets simultaneously. The 4-anilidopiperidine scaffold has been explored in the design of multitarget drugs that may interact with both opioid receptors and other systems involved in pain modulation, potentially offering improved therapeutic profiles with reduced side effects .

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